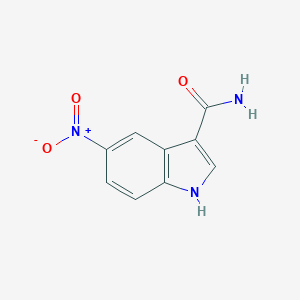

5-Nitro-1H-indole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9(13)7-4-11-8-2-1-5(12(14)15)3-6(7)8/h1-4,11H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXIVONHGWKTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569624 | |

| Record name | 5-Nitro-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128200-32-8 | |

| Record name | 5-Nitro-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indole Scaffold

An In-Depth Technical Guide to 5-Nitro-1H-indole-3-carboxamide (CAS: 128200-32-8)

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like tryptophan and serotonin.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[2][3][4][5] The potency of indole-based compounds is frequently enhanced through strategic functionalization. The introduction of a carboxamide group at the C3 position can facilitate crucial hydrogen bonding interactions with biological targets, a feature exploited in developing agents from antituberculars to peptidoleukotriene antagonists.[5][6]

Furthermore, the nitro group (NO₂), a potent electron-withdrawing moiety, is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial and antineoplastic effects.[7] The convergence of these three structural motifs—the indole core, the C3-carboxamide, and the C5-nitro group—results in This compound (CAS: 128200-32-8) , a compound of significant interest for chemical biology and drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential biological applications, grounded in established scientific principles and methodologies.

Section 1: Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research, including solubility testing, formulation, and analytical method development.

| Property | Value | Source / Method |

| CAS Number | 128200-32-8 | [8][9] |

| Molecular Formula | C₉H₇N₃O₃ | [9] |

| Molecular Weight | 205.17 g/mol | Calculated |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=CN2)C(=O)N | Derived |

| Physical Form | Expected to be a solid powder or crystals | Inferred from analogs[10][11] |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from analogs[10] |

Section 2: Synthesis and Purification Strategy

The synthesis of this compound is a multi-step process that leverages foundational reactions in heterocyclic chemistry. The most logical pathway proceeds through the key intermediate, 5-Nitro-1H-indole-3-carbaldehyde. The causality behind this choice is twofold: the C3 position of the indole ring is highly susceptible to electrophilic formylation, and the resulting aldehyde provides a versatile handle for subsequent oxidation and amidation.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol provides a representative, field-proven method for laboratory-scale synthesis.

Step 1: Vilsmeier-Haack Formylation of 5-Nitro-1H-indole

-

Rationale: This reaction introduces an aldehyde group selectively at the electron-rich C3 position of the indole ring. The Vilsmeier reagent (chloromethyleniminium salt), formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

-

Procedure:

-

Cool a flask containing anhydrous DMF (5 equivalents) to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 5-Nitro-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reagent mixture.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring progress by TLC.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the solution by the slow addition of aqueous sodium hydroxide (NaOH) until the pH is ~7.

-

The product, 5-Nitro-1H-indole-3-carbaldehyde, will precipitate.[12] Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.[12]

-

Step 2: Oxidation to 5-Nitro-1H-indole-3-carboxylic acid

-

Rationale: The aldehyde must be oxidized to a carboxylic acid to enable amide bond formation. A strong but controlled oxidizing agent is required.

-

Procedure:

-

Suspend the crude 5-Nitro-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of acetone and water.

-

Add a solution of potassium permanganate (KMnO₄) (2-3 equivalents) in water dropwise while maintaining the temperature below 30 °C.

-

Stir the mixture at room temperature until the purple color disappears. Monitor by TLC.

-

Filter the mixture to remove manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the product, 5-Nitro-1H-indole-3-carboxylic acid.[10]

-

Collect the solid by filtration, wash with water, and dry.

-

Step 3: Amidation to this compound

-

Rationale: The carboxylic acid is activated to facilitate nucleophilic attack by ammonia. Conversion to an acyl chloride is a robust method for this activation.

-

Procedure:

-

Gently reflux a suspension of 5-Nitro-1H-indole-3-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents) for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Carefully add the crude acyl chloride portion-wise to a cooled (0 °C) concentrated solution of ammonium hydroxide (NH₄OH).

-

Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

-

The target compound, this compound, will precipitate from the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove ammonium salts, and dry under vacuum.

-

Section 3: Analytical Characterization and Validation

Each step of the synthesis requires rigorous analytical validation to confirm the structure and assess the purity of the intermediates and the final product.

-

Thin-Layer Chromatography (TLC): Used for reaction monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexane. The high polarity of the nitro and carboxamide groups suggests the product will have a low Rf value.

-

High-Performance Liquid Chromatography (HPLC): Essential for determining the final purity of the compound. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) is a standard method.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. For C₉H₇N₃O₃, the expected [M+H]⁺ ion would be at m/z 206.05.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.

-

¹H NMR (in DMSO-d₆): Expected signals would include a singlet for the indole N-H proton (around 11-12 ppm), distinct signals in the aromatic region (7-9 ppm) corresponding to the protons on the benzene and pyrrole rings, and two broad singlets for the -CONH₂ amide protons. The protons adjacent to the electron-withdrawing nitro group will be shifted significantly downfield.

-

¹³C NMR (in DMSO-d₆): Will show 9 distinct carbon signals, including a signal for the carbonyl carbon of the amide (around 165-170 ppm) and signals corresponding to the aromatic carbons of the indole ring.

-

Section 4: Potential Biological Activity and Mechanism of Action

While specific biological data for CAS 128200-32-8 is sparse in public literature, the activity of its core structure, 5-nitroindole, provides a strong, evidence-based hypothesis for its therapeutic potential, particularly in oncology.

Primary Hypothesized Target: c-Myc G-Quadruplex DNA

Recent studies have highlighted that 5-nitroindole derivatives can function as potent binders and stabilizers of G-quadruplex (G4) structures.[12][13] These are secondary structures formed in guanine-rich regions of DNA. A critical G4-forming region is located in the promoter of the c-Myc oncogene. The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers, driving proliferation and inhibiting apoptosis.

Mechanism of Action:

-

Binding and Stabilization: this compound is hypothesized to bind to the c-Myc G4 structure, likely through π-π stacking interactions between its planar indole ring system and the G-quartets of the G4 structure.

-

Transcriptional Repression: Stabilization of the G4 structure acts as a steric block, preventing the binding of transcription machinery to the promoter region.

-

Downregulation of c-Myc: This blockade leads to the downregulation of c-Myc protein expression.

-

Cellular Effects: The reduction in c-Myc levels induces cell cycle arrest and triggers apoptosis in cancer cells, leading to an antiproliferative effect.[13]

Caption: Hypothesized mechanism of action via c-Myc G-quadruplex stabilization.

Section 5: Protocol for In Vitro Biological Evaluation

To validate the hypothesized anticancer activity, a standard cell viability assay is the first critical experiment. The Sulforhodamine B (SRB) assay is a robust and reliable method for measuring drug-induced cytotoxicity.

Detailed Experimental Protocol: SRB Cell Viability Assay

Caption: Step-by-step workflow for the SRB cell viability assay.

-

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (the IC₅₀ value).

-

Materials:

-

Cancer cell line (e.g., HeLa or A549)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO to make a 10 mM stock)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Return the plate to the incubator for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate at 4 °C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Data Acquisition: Read the optical density (OD) on a microplate reader at 510 nm.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Directions

This compound is a synthetically accessible compound built upon a privileged indole scaffold. Based on strong evidence from closely related analogs, its primary therapeutic potential lies in the field of oncology, specifically through the targeted stabilization of the c-Myc G-quadruplex. This mechanism offers a promising avenue for inhibiting a notoriously "undruggable" cancer driver.

Future research should focus on:

-

Definitive Biological Validation: Confirming the antiproliferative activity and c-Myc downregulation in relevant cancer cell lines.

-

Biophysical Confirmation: Using techniques like Circular Dichroism (CD) spectroscopy or Fluorescence Resonance Energy Transfer (FRET) melting assays to directly prove the binding and stabilization of the c-Myc G4 DNA.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the amide group (e.g., N-alkylation) or the indole N1 position to optimize potency, selectivity, and drug-like properties (solubility, metabolic stability).

-

Exploration of Other Targets: Given the broad activity of nitro-aromatic and indole-carboxamide compounds, screening against panels of kinases, microbial strains, or inflammatory targets may reveal novel applications.

This technical guide provides the foundational chemical and biological framework for researchers to effectively synthesize, characterize, and investigate this compound as a valuable tool in modern drug discovery.

References

-

PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, P., et al. (2013). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Molecules, 18(9), 10635–10647. Available from: [Link]

-

ChemBK. (n.d.). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

Mishra, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 9(5), 586–593. Available from: [Link]

-

Mishra, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 5(18), 5489-5496. Available from: [Link] (Note: This is a similar publication to the PMC one, providing context).

-

Al-Ostoot, F.H., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(21), 6449. Available from: [Link]

-

Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. Available from: [Link]

-

Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available from: [Link]

-

Chemsrc. (n.d.). 5-Nitro-1H-indole-3-ethanamine. Retrieved from [Link] (Note: This page lists the target CAS number in a related products table).

-

ResearchGate. (n.d.). Synthesis and biological evaluation of indole-3-carboxamide derivatives as antioxidant agents. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Maldonado-Rojas, W., & Olivero-Verbel, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available from: [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

-

de Souza, M. C. B. V., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 57(10), 4181–4195. Available from: [Link]

-

Brown, F. J., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry, 37(1), 140–146. Available from: [Link]

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | CAS:128200-32-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 10. chembk.com [chembk.com]

- 11. 5-Nitro-1H-indole-3-carbaldehyde | 6625-96-3 [sigmaaldrich.com]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

Introduction: The Significance of the 5-Nitroindole Scaffold

An In-Depth Technical Guide to 5-Nitro-1H-indole-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological activities. The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the indole ring, enhancing its reactivity and potential for molecular interactions. This modification makes 5-nitroindole derivatives valuable intermediates in organic synthesis and key components in the design of novel therapeutic agents, especially in oncology.[3][4][5] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical properties, a robust synthetic strategy, and its emerging potential in drug discovery.

Physicochemical and Structural Data

This compound is a distinct chemical entity whose core properties are summarized below. The data is derived from available chemical supplier information and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₃ | [6] |

| Molecular Weight | 205.17 g/mol | Calculated |

| CAS Number | 128200-32-8 | [6] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=CN2)C(=O)N | Inferred |

| Appearance | Expected to be a yellow to amber solid | Inferred from analogs[7][8] |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not extensively published, a highly reliable synthetic route can be designed from its corresponding carboxylic acid, 5-Nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8), which is commercially available.[7] The conversion of a carboxylic acid to a primary amide is a fundamental and well-established transformation in organic chemistry.

The chosen strategy involves a two-step, one-pot process: activation of the carboxylic acid followed by amination.

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate. This is crucial because the carboxylate is a poor leaving group. A common and effective method is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole) can be used to form an active ester intermediate. These coupling agents are often preferred for their milder reaction conditions and higher yields, minimizing side reactions.

-

Nucleophilic Acyl Substitution (Amination): The activated intermediate is then subjected to nucleophilic attack by an ammonia source. Aqueous or gaseous ammonia can be used, which attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., chloride or the active ester moiety) to form the stable primary amide.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing this compound from its carboxylic acid precursor using thionyl chloride for activation.

Materials:

-

5-Nitro-1H-indole-3-carboxylic acid (1.0 eq)[7]

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-Nitro-1H-indole-3-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous DCM to the flask to suspend the starting material.

-

Activation: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the flask to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. This yields the crude 5-Nitro-1H-indole-3-carbonyl chloride.

-

Amination: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution dropwise with vigorous stirring. A precipitate will form.

-

Isolation: Continue stirring for 1 hour, then filter the solid precipitate.

-

Purification: Wash the collected solid with cold water and then a small amount of cold diethyl ether to remove impurities. Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery: Targeting the c-Myc Oncogene

The 5-nitroindole scaffold is a subject of intense research in oncology. Recent studies have revealed that derivatives of 5-nitroindole can function as potent binders and stabilizers of G-quadruplex (G4) DNA structures.[3][4] These are non-canonical, four-stranded DNA structures found in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-Myc.

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers. Its promoter contains a G-rich sequence that can fold into a G-quadruplex. Stabilization of this G4 structure by a small molecule ligand can act as a steric block, repressing the transcription of the c-Myc gene and thereby inhibiting cancer cell growth.[3][9]

5-Nitroindole derivatives have been synthesized and evaluated for their ability to bind to the c-Myc promoter G-quadruplex.[3][4] These studies have shown that the nitroindole core plays a crucial role in this interaction. The compounds were found to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species, ultimately leading to cancer cell death.[3] This positions this compound as a promising candidate for further investigation and lead optimization in the development of novel anticancer therapeutics.

Conceptual Mechanism of Action

Caption: Proposed mechanism of anticancer activity via c-Myc G4 stabilization.

Safety and Handling Guidelines

While specific toxicity data for this compound is not available, data from closely related nitroindole compounds, such as 5-Nitro-1H-indole-3-carbaldehyde, should be used to inform handling procedures.[8][10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before use.

References

-

Schön, A., Schüßler, P., El-Kholy, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available from: [Link]

-

Schön, A., Schüßler, P., El-Kholy, S., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]

-

Schön, A., Schüßler, P., El-Kholy, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Wiley Online Library. Available from: [Link]

-

Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available from: [Link]

-

Buttery, C. D., Jones, R. G., & Knight, D. W. (1991). Homologation of Indole-3-carboxylic Acids and Amides. Synlett, 1991(05), 315–316. Available from: [Link]

-

PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available from: [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-879. Available from: [Link]

-

Reddy, B. V. S., et al. (2021). A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation. Chemical Communications, 57(1), 108-111. Available from: [Link]

-

Wang, L., et al. (2016). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available from: [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound. Ark Pharma Scientific Limited. Available from: [Link]

-

Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing. Available from: [Link]

-

ACS Publications. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 75(21), 5421–5423. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CAS:128200-32-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. 5-Nitro-1H-indole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 8. 5-Nitro-1H-indole-3-carbaldehyde | 6625-96-3 | TCI AMERICA [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. vibrantpharma.com [vibrantpharma.com]

- 12. 6625-96-3 Cas No. | 5-Nitro-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

A Spectroscopic Guide to 5-Nitro-1H-indole-3-carboxamide: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectral data for 5-Nitro-1H-indole-3-carboxamide, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for the confident identification and characterization of this and related molecules.

Introduction: The this compound Scaffold

This compound belongs to the indole family, a privileged scaffold in numerous natural products and pharmacologically active compounds. The introduction of a nitro group at the C5 position and a carboxamide at the C3 position significantly modulates the electronic properties and potential biological activity of the indole ring. The nitro group, being a strong electron-withdrawing group, influences the chemical shifts of the aromatic protons and carbons, while the carboxamide functionality introduces characteristic vibrational modes and fragmentation patterns. Accurate interpretation of the compound's spectral data is paramount for verifying its synthesis, assessing its purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and multiplicity of each proton in the molecule. The analysis of a related compound, 5-nitroindole, shows characteristic signals for the indole ring protons[1]. Building upon this, the expected spectrum for this compound in a solvent like DMSO-d₆ would exhibit several key features.

Expected ¹H NMR Data (Predicted, based on analogs)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (Indole N-H) | ~12.0 - 12.5 | broad singlet | - | Acidic proton, subject to exchange. |

| H4 | ~8.6 - 8.8 | doublet | J ≈ 2.0 | Deshielded by the adjacent nitro group and the ring current. Ortho-coupling to H6 is negligible. |

| H2 | ~8.2 - 8.4 | singlet (or narrow doublet) | J ≈ 2.5 - 3.0 | Adjacent to the electron-donating nitrogen and influenced by the C3-carboxamide. |

| H6 | ~8.0 - 8.2 | doublet of doublets | J ≈ 9.0, 2.0 | Ortho-coupled to H7 and meta-coupled to H4. Deshielded by the nitro group. |

| CONH₂ (Amide) | ~7.5 - 8.0 | two broad singlets | - | Two non-equivalent protons due to restricted rotation around the C-N bond. |

| H7 | ~7.6 - 7.8 | doublet | J ≈ 9.0 | Ortho-coupled to H6. |

Causality Behind Assignments:

-

Downfield Shift of H4 and H6: The potent electron-withdrawing nature of the nitro group at C5 significantly reduces the electron density at the ortho (C4, C6) and para (C7, relative to the benzene ring part) positions, causing their attached protons to resonate at a lower field (higher ppm).

-

H2 Singlet: The proton at the C2 position is typically a singlet or a narrow doublet in 3-substituted indoles, as its primary coupling would be a long-range interaction with the N-H proton, which is often broadened.

-

Amide Protons: The two protons of the primary amide are diastereotopic due to the planar nature of the amide bond, leading to restricted rotation. This often results in two separate signals, which can be broadened due to quadrupolar relaxation and chemical exchange.

¹³C NMR Spectroscopy: Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Expected ¹³C NMR Data (Predicted, based on analogs)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~165 - 170 | Carbonyl carbon, characteristic chemical shift. |

| C5 | ~141 - 143 | Carbon directly attached to the nitro group, significantly deshielded. |

| C7a | ~138 - 140 | Bridgehead carbon, influenced by the nitro group. |

| C3a | ~128 - 130 | Bridgehead carbon. |

| C2 | ~125 - 127 | Deshielded by the adjacent nitrogen. |

| C6 | ~118 - 120 | Aromatic carbon deshielded by the nitro group. |

| C4 | ~116 - 118 | Aromatic carbon deshielded by the nitro group. |

| C7 | ~111 - 113 | Aromatic carbon. |

| C3 | ~108 - 110 | Shielded carbon, typical for the C3 position of indoles substituted with an electron-withdrawing group. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely moderate polarity and to ensure the observation of exchangeable N-H and NH₂ protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-14 ppm.

-

Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to 0-180 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for quickly confirming the presence of key moieties within the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3300 | N-H (Amide & Indole) | Stretching (often two bands for primary amide) |

| 1680 - 1650 | C=O (Amide I) | Stretching |

| 1620 - 1580 | N-H (Amide II) | Bending |

| 1530 - 1500 | NO₂ | Asymmetric Stretching |

| 1350 - 1320 | NO₂ | Symmetric Stretching |

| ~810 | C-H (Aromatic) | Out-of-plane bending for substituted benzene |

Causality Behind Key Peaks:

-

N-H Stretching: The presence of both an indole N-H and a primary amide (-NH₂) will result in distinct, often overlapping, sharp to broad bands in the 3450-3300 cm⁻¹ region.

-

Amide I and II Bands: The strong C=O stretch (Amide I) is one of the most intense and reliable peaks in the spectrum. The N-H bend (Amide II) is also characteristic and confirms the amide presence.

-

Nitro Group Vibrations: The two strong absorption bands for the nitro group (asymmetric and symmetric stretching) are definitive indicators of its presence and are among the most easily identifiable peaks in the spectrum.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

-

The resulting spectrum is automatically ratioed against the background.

-

Workflow for IR Analysis

Caption: Workflow for IR analysis using an ATR-FT-IR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Ion | Rationale |

| 205 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₉H₇N₃O₃. |

| 189 | [M - O]⁺ | Loss of an oxygen atom from the nitro group. |

| 175 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for nitroaromatics. |

| 159 | [M - NO₂]⁺ | Loss of the entire nitro group. |

| 143 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the indole ring after NO₂ loss. |

| 116 | [C₈H₆N]⁺ | Fragmentation of the indole ring system. |

Causality Behind Fragmentation: Mass spectral fragmentation of nitroindole compounds often involves the nitro group itself. The loss of NO (30 Da) and NO₂ (46 Da) are highly characteristic fragmentation pathways for nitroaromatic compounds[2][3]. The molecular ion peak at m/z 205 would be the primary confirmation of the compound's identity and molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, further solidifying the elemental composition.

Experimental Protocol: Mass Spectrometry Data Acquisition (Direct Infusion ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is likely to yield a strong protonated molecular ion [M+H]⁺.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 206.

-

Induce fragmentation (MS/MS) on the m/z 206 peak to observe characteristic daughter ions.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry analysis from sample preparation to structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and definitive fingerprint for its structural verification. The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon framework, with chemical shifts heavily influenced by the C5-nitro group. Infrared spectroscopy offers rapid confirmation of the key N-H, C=O, and NO₂ functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, primarily the loss of the nitro group. Together, these techniques provide a self-validating system for the unambiguous identification of this important indole derivative, empowering researchers in their synthetic and developmental endeavors.

References

-

Lin, Y., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]

-

Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Available at: [Link]

Sources

Elucidating the Solid-State Architecture: A Guide to the Crystal Structure Analysis of 5-Nitro-1H-indole-3-carboxamide

An In-Depth Technical Guide

Abstract

The three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a drug substance's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of this solid-state architecture is not merely academic—it is fundamental to ensuring product quality, performance, and regulatory compliance. This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of 5-Nitro-1H-indole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, grounding our protocols in authoritative standards. This document serves as a technical roadmap for researchers and scientists, detailing the journey from high-purity material synthesis to the intricate analysis of intermolecular forces that govern the crystalline state.

Foundational Principle: Why Crystal Structure Dictates Function

In the pharmaceutical sciences, the adage "form follows function" is paramount. The specific crystalline form, or polymorph, of an active pharmaceutical ingredient (API) can profoundly impact its therapeutic efficacy. A comprehensive crystal structure analysis provides the definitive blueprint of the solid state, revealing the precise coordinates of each atom and the network of non-covalent interactions (hydrogen bonds, π-stacking, van der Waals forces) that hold the lattice together.

For a molecule like this compound, which contains hydrogen bond donors (N-H groups) and multiple acceptors (carbonyl oxygen, nitro group oxygens), a rich landscape of potential intermolecular interactions exists. Elucidating the dominant interactions is key to understanding and predicting its material properties. This guide will use a multi-technique approach, centered on single-crystal X-ray diffraction (SC-XRD) and supplemented by powder X-ray diffraction (PXRD) and computational analysis, to build a complete and validated structural picture.

Prerequisite for Analysis: Synthesis and Purification

The axiom of crystallography is that the quality of the structure can never exceed the quality of the crystal, which in turn depends on the purity of the material. Therefore, the first critical phase is the synthesis of high-purity this compound.

A plausible synthetic route begins with the commercially available 5-nitro-1H-indole. A key transformation is the introduction of the carboxamide group at the C3 position. While various methods exist for indole functionalization[1], a common strategy involves a Vilsmeier-Haack reaction to produce the intermediate 5-Nitro-1H-indole-3-carbaldehyde[2][3], followed by oxidation to the carboxylic acid and subsequent amidation.

Protocol 1: Synthesis and Purification

-

Formylation: React 5-nitro-1H-indole with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) to yield 5-Nitro-1H-indole-3-carbaldehyde.[3]

-

Oxidation: Oxidize the resulting aldehyde to 5-Nitro-1H-indole-3-carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver (I) oxide).

-

Amidation: Convert the carboxylic acid to the primary amide, this compound. This can be achieved by first converting the acid to an acyl chloride (with thionyl chloride) and then reacting with ammonia, or through direct coupling with ammonia using a peptide coupling agent.

-

Purification: The final product must be rigorously purified. Column chromatography is typically employed, followed by recrystallization from a suitable solvent system to achieve >99% purity, as confirmed by HPLC, NMR, and mass spectrometry. The choice of recrystallization solvent here is a preliminary step in identifying suitable systems for growing diffraction-quality single crystals.

The Art and Science of Crystallization

Growing a single crystal suitable for SC-XRD—typically 0.1-0.3 mm in each dimension with sharp faces and no visible defects—is often the most challenging step. The process involves creating a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline fashion.

The choice of solvent is critical. The polarity of the solvent affects not only solubility but can also influence the resulting crystal packing and even lead to different polymorphs.[4] A screening of various solvents with different polarities and hydrogen bonding capabilities is therefore essential.

Protocol 2: Single Crystal Growth Screening

-

Solvent Selection: Prepare saturated solutions of purified this compound at a slightly elevated temperature (e.g., 40 °C) in a range of solvents (see Table 1).

-

Method A: Slow Evaporation: Filter the saturated solutions into clean, small vials. Cover the vials with a cap pierced with one or two small holes to allow for slow solvent evaporation over several days to weeks at room temperature.

-

Method B: Vapor Diffusion (Hanging Drop): Place a small droplet (~5-10 µL) of the saturated solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a reservoir of a "precipitant" solvent in which the compound is less soluble. Seal the well. The vapor of the precipitant will slowly diffuse into the droplet, reducing the solubility of the compound and inducing crystallization.

-

Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals.

| Solvent System | Polarity Index | Rationale | Expected Outcome |

| Methanol | 5.1 | Polar, protic. Can compete for hydrogen bonding sites. | May yield well-ordered crystals or solvates. |

| Ethanol | 4.3 | Similar to methanol but with reduced polarity. | A common choice for indole derivatives.[5] |

| Acetone | 5.1 | Polar, aprotic. A good hydrogen bond acceptor. | Can promote specific crystal packing arrangements. |

| Ethyl Acetate | 4.4 | Medium polarity. Balances solvating power and volatility. | Often a successful solvent for recrystallization. |

| Dichloromethane | 3.1 | Nonpolar, aprotic. | May favor different polymorphs compared to polar solvents.[4] |

| Toluene | 2.4 | Aromatic, nonpolar. | Can promote π-stacking interactions. |

Table 1: Example Solvent Screen for Crystallization.

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal method for determining the three-dimensional structure of a crystalline solid.[6] It provides the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Workflow and Causality

The workflow involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. The diffraction pattern is a direct consequence of the crystal's internal periodic structure, governed by Bragg's Law.[6] The data is then used to calculate an electron density map, from which the atomic structure is solved and refined.

Protocol 3: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. It is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is placed on a four-circle diffractometer equipped with a CCD detector.[7] Data are collected using monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å). A full sphere of diffraction data is collected using a series of ω-scans.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption. Software such as CrysAlisPro is used for this step.[7]

-

Structure Solution: The crystal system and space group are determined. The structure is then solved using direct methods, typically with software like SHELXT, which generates an initial electron density map and atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with a program like SHELXL.[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure it is chemically sensible and meets crystallographic quality standards. The final data is presented in a Crystallographic Information File (CIF).

| Parameter | Example Value (Hypothetical) | Significance |

| Chemical Formula | C₉H₇N₃O₃ | Confirms the molecular composition. |

| Formula Weight | 205.17 | Derived from the chemical formula. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. A related compound, 5-nitro-2-oxindole, crystallizes in this system.[8] |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 8.5, 12.0, 9.5 | Dimensions of the unit cell. |

| β (°) | 105.0 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 980.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R₁ (final) | < 0.05 | A measure of the agreement between the calculated and observed structure factors; a lower value indicates a better model fit. |

| wR₂ (final) | < 0.15 | A weighted R-factor based on all data; provides a more robust measure of refinement quality. |

| Goodness-of-Fit | ~1.0 | Should be close to 1 for a good refinement. |

Table 2: Hypothetical Crystallographic Data for this compound.

Bulk Analysis: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single perfect crystal, PXRD is essential for analyzing a bulk powder sample. It serves as a unique "fingerprint" for a specific crystalline phase and is invaluable for confirming phase purity, identifying polymorphs, and monitoring stability.[6]

Protocol 4: PXRD Analysis

-

Sample Preparation: A small amount (~10-20 mg) of the crystalline powder is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.[6]

-

Data Acquisition: The sample is analyzed using a powder diffractometer. The instrument scans a range of 2θ angles (e.g., 2° to 40°) while recording the intensity of the diffracted X-rays.

-

Data Analysis: The experimental PXRD pattern is compared to a reference pattern. This reference can be from a known standard or, ideally, calculated directly from the SC-XRD data obtained in the previous step. A match confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed.

Visualizing the Forces: Hirshfeld Surface Analysis

Understanding the intermolecular interactions is crucial for explaining a crystal's properties. Hirshfeld surface analysis is a powerful computational tool that provides a visual and quantitative summary of these interactions.[8] The surface is generated around a molecule in the crystal, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are plotted on a 2D "fingerprint plot," which highlights the contribution of different interaction types.

For this compound, we would expect significant contributions from O···H interactions (involving the nitro, carbonyl, and N-H groups) and N···H interactions. The analysis of the related 5-nitro-2-oxindole showed that O···H interactions accounted for 44.9% of the total surface, indicating their dominant role in the crystal packing.[8]

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates chemical synthesis, meticulous crystallization, and advanced analytical techniques. By following a rigorous workflow encompassing SC-XRD for definitive structure elucidation, PXRD for bulk phase verification, and computational methods like Hirshfeld analysis for interpreting intermolecular forces, researchers can build a comprehensive and validated understanding of the material's solid-state properties. This knowledge is not only fundamental to the scientific characterization of the molecule but is also an indispensable component of rational drug development, enabling the control and optimization of the physical properties that underpin therapeutic performance.

References

-

Google Patents. Crystallization process of tricyclic indole derivatives.

-

ACS Omega. Structure and Morphology of Indole Analogue Crystals. [Link]

-

PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

-

PubMed Central. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

PubMed Central. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. [Link]

-

ResearchGate. Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability. [Link]

-

PubChem. 5-nitro-1H-indole-3-carbaldehyde. [Link]

-

TSI Journals. Mass spectral studies of nitroindole compounds. [Link]

-

Royal Society of Chemistry. Single-crystal X-ray structural characterization, Hirshfeld surface analysis... of 5-nitro-2-oxindole. [Link]

-

MDPI. Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]

-

ResearchGate. Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction.... [Link]

-

ResearchGate. Spectroscopic characterization, DFT studies... of 4-nitro-indole-3-carboxaldehyde. [Link]

-

ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. [Link]

-

Wiley Online Library. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives.... [Link]

-

ResearchGate. Single crystal X-ray diffraction analysis of product 5d. [Link]

-

PubChem. 1H-indole-3-carboxamide. [Link]

-

Cardiff University ORCA. Structure determination from powder X-ray diffraction data. [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. mdpi.com [mdpi.com]

- 8. Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 5-Nitro-1H-indole-3-carboxamide

Abstract: This technical guide provides a detailed, research-grade methodology for the synthesis of 5-Nitro-1H-indole-3-carboxamide, starting from the commercially available precursor, 5-nitroindole. The indole scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a nitro group can further enhance or modulate this activity, making nitro-containing compounds a subject of significant interest in drug discovery.[4][5][6] This document outlines a robust, two-step synthetic sequence involving an initial Vilsmeier-Haack formylation followed by an oxidation-amidation cascade. Each step is detailed with mechanistic insights, step-by-step protocols, and justifications for procedural choices, designed for researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound begins with a logical disconnection of the target molecule. The primary amide functionality can be retrosynthetically derived from a carboxylic acid, which in turn can be formed from the oxidation of an aldehyde. This aldehyde can be introduced onto the indole nucleus via an electrophilic formylation reaction. This leads to a straightforward and efficient synthetic strategy starting from 5-nitroindole.

Caption: Retrosynthetic pathway for this compound.

Step I: Electrophilic Formylation of 5-Nitroindole

The first critical step is the introduction of a carbonyl group at the C3 position of the indole ring. The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution, preferentially at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high efficiency, regioselectivity, and use of common laboratory reagents.[7]

Mechanism Deep Dive: The Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent . This reagent is the active electrophile that is then attacked by the electron-rich indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of an indole.

Experimental Protocol: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde

This protocol is adapted from established procedures for the formylation of 5-nitroindole.[7]

Step-by-Step Methodology:

-

Equip a three-necked, round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Place the flask in an ice-water bath (0-5 °C).

-

Add anhydrous N,N-dimethylformamide (DMF) (5.0 equiv.) to the flask.

-

Slowly add phosphorus oxychloride (POCl₃) (2.0 equiv.) dropwise via the dropping funnel to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

In a separate beaker, dissolve 5-nitroindole (1.0 equiv.) in a minimal amount of anhydrous DMF.

-

Add the 5-nitroindole solution dropwise to the cold Vilsmeier reagent solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (~200 g per 10 mmol of indole).

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution or cold aqueous sodium hydroxide (e.g., 4M NaOH) until the pH is ~7-8. This step is highly exothermic and should be performed with vigorous stirring in a large beaker to control foaming.

-

The product will precipitate as a solid. Stir the suspension in the cold for an additional 30 minutes.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Data Summary: Formylation Reaction

| Reagent/Parameter | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield | Appearance | Ref. |

| 5-Nitroindole | 1.0 | 162.15 | \multirow{3}{*}{~85%} | Yellow Amorphous Solid | [7] |

| POCl₃ | 2.0 | 153.33 | |||

| DMF | 5.0 | 73.09 |

Step II: Conversion of Aldehyde to Primary Carboxamide

This transformation is efficiently achieved via a two-step sequence: a mild oxidation of the aldehyde to the corresponding carboxylic acid, followed by conversion of the acid to the primary amide.

Oxidation to 5-Nitro-1H-indole-3-carboxylic acid

Causality Behind Method Selection: While strong oxidants like KMnO₄ or Jones reagent can achieve this transformation, they risk over-oxidation or degradation of the sensitive indole ring. The Pinnick oxidation , which uses sodium chlorite (NaClO₂) under mildly acidic conditions, is exceptionally chemoselective and tolerant of a wide range of functional groups.[8] It reliably oxidizes aldehydes to carboxylic acids without affecting the nitro group or the heterocyclic core.[9]

Experimental Protocol: Pinnick Oxidation

-

In a flask, suspend 5-Nitro-1H-indole-3-carbaldehyde (1.0 equiv.) in a mixture of tert-butanol and water (e.g., a 2:1 ratio).

-

Add 2-methyl-2-butene (4.0-5.0 equiv.) to the suspension. This acts as a scavenger for the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions.[8]

-

In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 80% technical grade, 3.0 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 equiv.) in water.

-

Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred aldehyde suspension at room temperature.

-

Stir the reaction vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Cool the mixture in an ice bath and adjust the pH to ~2-3 with dilute HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization if necessary.

Amidation of 5-Nitro-1H-indole-3-carboxylic acid

Causality Behind Method Selection: While modern peptide coupling reagents (e.g., HATU, EDC) are effective, a classic and highly reliable method for preparing primary amides is through the formation of an acyl chloride intermediate.[10][11] Reacting the carboxylic acid with thionyl chloride (SOCl₂) cleanly produces the highly reactive acyl chloride, which readily reacts with an ammonia source to form the stable carboxamide.[12][13][14]

Experimental Protocol: Acyl Chloride Formation and Amination

-

Place the dry 5-Nitro-1H-indole-3-carboxylic acid (1.0 equiv.) in a flame-dried flask under a nitrogen atmosphere.

-

Add thionyl chloride (SOCl₂) (3.0-5.0 equiv.), either neat or with a catalytic amount of DMF, and gently reflux the mixture for 1-2 hours. The reaction should be performed in a fume hood as SO₂ and HCl gases are evolved.[12]

-

After the reaction is complete (cessation of gas evolution), carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in a dry, inert solvent like THF or Dichloromethane.

-

In a separate flask, prepare a stirred, ice-cold solution of concentrated ammonium hydroxide (NH₄OH) (excess, ~10 equiv.).

-

Add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

A precipitate will form immediately. Allow the mixture to stir for 1 hour while warming to room temperature.

-

Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Overall Synthetic Workflow and Summary

The complete and validated synthetic pathway provides a reliable means of producing the target compound from a common starting material.

Caption: Overall synthetic workflow from 5-Nitroindole to the final product.

| Step | Transformation | Key Reagents | Intermediate/Product | Expected Yield |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Nitro-1H-indole-3-carbaldehyde | >80% |

| 2a | Pinnick Oxidation | NaClO₂, NaH₂PO₄ | 5-Nitro-1H-indole-3-carboxylic acid | High |

| 2b | Amidation | SOCl₂, NH₄OH | This compound | High |

Conclusion

This guide details an efficient and scalable synthesis of this compound. The chosen pathway relies on well-established, high-yielding, and robust chemical transformations. By providing detailed mechanistic explanations and step-by-step protocols, this document serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

-

Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Adamu, A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis. Available at: [Link]

-

FranklyChemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). Synthesis of Primary Amines from Carboxylic Acids. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Pinnick oxidation. Available at: [Link]

-

Semantic Scholar. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Available at: [Link]

-

Kamal, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]

-

Reddit. (2013). Converting a carboxylic acid to a primary amide. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Wang, B., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters. Available at: [Link]

-

Sci-Hub. (1991). Homologation of Indole-3-carboxylic Acids and Amides. Synlett. Available at: [Link]

-

Al-Radadi, N. S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]

-

ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Available at: [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

-

ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Available at: [Link]

Sources

- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the Potential Biological Activities of 5-Nitro-1H-indole-3-carboxamide

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1][2][3] This guide focuses on a specific, yet under-explored derivative: 5-Nitro-1H-indole-3-carboxamide . By synthesizing data from closely related analogs, we postulate a compelling dual-action potential for this molecule. The presence of the electron-withdrawing 5-nitro group, a feature common in potent cytotoxic agents, suggests significant anticancer activity.[4] Concurrently, this same moiety is a well-established pharmacophore in antimicrobial agents, often acting as a prodrug activated by microbial nitroreductases.[5][6] This whitepaper will dissect the chemical rationale for these activities, propose specific molecular mechanisms, provide detailed protocols for experimental validation, and chart a course for future drug development efforts. We will explore its potential as a c-Myc G-quadruplex stabilizer in oncology and as a nitroreductase-activated antimicrobial, providing researchers with a comprehensive framework to investigate this promising compound.

The Indole Scaffold: A Foundation of Pharmacological Diversity

The indole ring system, a fusion of benzene and pyrrole rings, is a fundamental structural motif in a vast array of biologically active molecules.[7] Its unique electronic properties and the ability of the N-H group and C-3 position to engage in various chemical modifications make it a versatile template for drug design.[3] Its importance is underscored by its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as in numerous FDA-approved drugs such as the anti-inflammatory Indomethacin, the anti-cancer agent Panobinostat, and the anti-HIV drug Delavirdine.[2][3] This history of clinical success provides a strong rationale for the continued exploration of novel indole derivatives for therapeutic applications.[8]

Synthesis and Chemical Profile of this compound

The synthesis of this compound logically proceeds from readily available precursors, primarily 5-nitro-1H-indole. A common and efficient strategy involves the formylation of the indole at the C-3 position, followed by oxidation and amidation.

Proposed Synthetic Pathway:

-

Formylation: The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the electron-rich C-3 position of the 5-nitro-1H-indole.[9][10] This reaction utilizes a Vilsmeier reagent (generated from phosphoryl chloride and dimethylformamide) to yield the key intermediate, 5-Nitro-1H-indole-3-carbaldehyde .[11] This intermediate is itself a valuable building block for various bioactive molecules.[12]

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 5-Nitro-1H-indole-3-carboxylic acid , using a mild oxidizing agent like silver oxide or potassium permanganate.

-

Amidation: Finally, the carboxylic acid is converted to the target carboxamide. This is typically achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) and then reacting it with ammonia or an ammonia equivalent.

The resulting molecule possesses distinct chemical features that dictate its biological potential:

-

The 5-Nitro Group: This powerful electron-withdrawing group significantly alters the electronic landscape of the indole ring, making it more susceptible to reductive activation and potentially enhancing its binding affinity to biological targets.[4]

-

The 3-Carboxamide Group: This moiety is a classic hydrogen bond donor and acceptor. This functionality is critical for molecular recognition, allowing the molecule to form stable interactions with amino acid residues in the active sites of enzymes or the grooves of DNA.[13]

Caption: Proposed mechanism of c-Myc inhibition via G-quadruplex stabilization.

Structure-Activity Relationship (SAR) Insights

Analysis of related 5-nitroindole derivatives provides valuable insights into the structural features governing anticancer efficacy. [4]

| Compound Class | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| Pyrrolidine-substituted 5-nitroindoles | 5-nitro group is critical. Amine substitution at C-5 (5-aminoindole) also shows activity, but the nitro-analogs are often potent. | Binds c-Myc G4, downregulates c-Myc expression, induces cell cycle arrest. | [9][10][14] |

| Indole-3-acetonitrile analogs | The 5-nitro group contributes to cytotoxicity. The C-3 acetonitrile is a key pharmacophore. | Potent cytotoxic effects against various cancer cell lines. | [4] |

| Indoline Derivatives | N-(2-hydroxy-5-nitrophenyl...) moiety | Cytotoxicity against MCF-7 and SkBr3 breast cancer cells. Downregulation of PI3K/S6K1 genes. | [15]|

The consistent finding is the importance of the 5-nitro group for potent cytotoxic activity. The C-3 position is highly amenable to modification, and the carboxamide group in our target compound offers a vector for hydrogen bonding that could enhance target affinity compared to simpler substituents.

Potential Antimicrobial Activity

The indole scaffold is a frequent component of antimicrobial agents. [16][17]The 5-nitro substitution, in particular, is a hallmark of prodrugs used to treat bacterial and parasitic infections.

Proposed Mechanism: Prodrug Activation via Nitroreduction

A compelling mechanism of action, borrowed from other 5-nitro-heterocyclic drugs like 5-nitrothiophenes, is activation by a microbial nitroreductase. [6][18][19]Many bacteria, especially anaerobes and microaerophiles like Mycobacterium tuberculosis, possess F420-dependent nitroreductases. [6] We propose the following pathway:

-

Uptake: The relatively lipophilic this compound passively diffuses into the bacterial cell.

-

Activation: Inside the cell, a species-specific nitroreductase (e.g., Ddn in M. tuberculosis) reduces the nitro group. [19]This is a multi-step process that generates highly reactive nitrogen species.

-